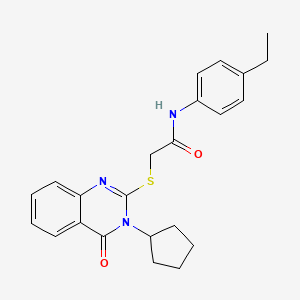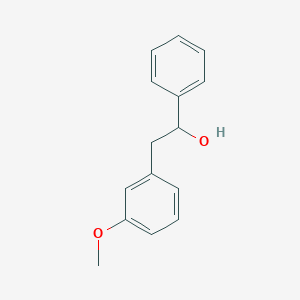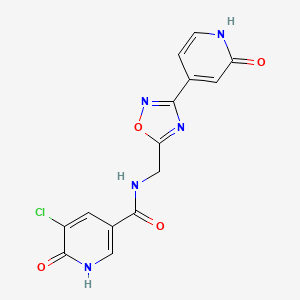
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been explored for their anti-fibrotic potential. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these derivatives demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone and Bipy55′DC. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising IC50 values, suggesting their potential as novel anti-fibrotic agents .
Csp3-H Oxidation
In a recent study, researchers achieved an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes. The reaction utilized water as an oxygen donor under mild conditions. Pyridin-2-yl-methanes with aromatic rings (e.g., substituted benzene, thiophene, thiazole, pyridine, and triazine) successfully underwent Csp3-H oxidation to yield the desired products .
Enantioselective Diels–Alder Cycloaddition
The PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene led to the formation of enantiopure disubstituted norbornenes. These compounds possess four contiguous stereocenters and are biologically relevant structures. The reaction demonstrated high diastereoselectivity (up to 92:8 dr) and excellent enantioselectivity (99:1 er) .
Wirkmechanismus
Target of Action
The primary target of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is the Collagen Prolyl 4-Hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to a decrease in collagen synthesis, which is beneficial in conditions such as fibrosis .
Mode of Action
The compound interacts with its target, Collagen Prolyl 4-Hydroxylase, and inhibits its activity . This inhibition results in a decrease in the hydroxylation of proline residues in collagen, which is a critical step in collagen synthesis. As a result, the production of collagen is reduced .
Biochemical Pathways
The compound affects the collagen synthesis pathway. By inhibiting Collagen Prolyl 4-Hydroxylase, it disrupts the normal process of collagen formation. This leads to a decrease in the production of collagen, affecting the extracellular matrix and potentially reducing fibrosis .
Result of Action
The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a major component of collagen, in cell culture medium in vitro . The compound effectively inhibits the expression of collagen, indicating its potential as an anti-fibrotic drug .
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAMLGZDKJKHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)


![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)






![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)
![N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2413237.png)